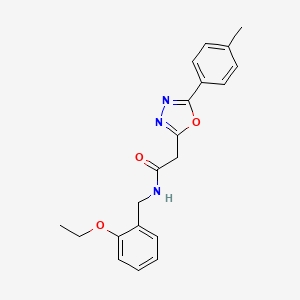

![molecular formula C22H19Cl2N5O2 B2600173 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846065-37-0](/img/no-structure.png)

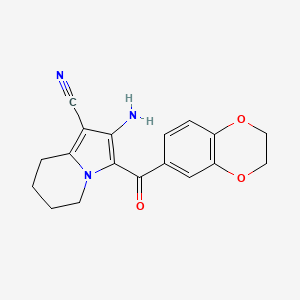

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds involves the use of microwave techniques for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Applications De Recherche Scientifique

Ring Cleavage and Synthesis Methods

Research on derivatives related to pyrimidine diones often explores their chemical synthesis and the ring cleavage reactions these compounds can undergo. For instance, Kinoshita et al. (1989) investigated the reactions of oxazine-diones with various amines under different conditions, leading to the formation of pyrimidines, acetoacetamides, and other derivatives, highlighting the synthetic versatility of these compounds (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).

Structural and Antitumor Activity Analysis

The structural analysis and potential antitumor activities of similar compounds are also a significant area of research. Liu et al. (2020) synthesized and studied the crystal structure and antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, demonstrating its efficacy against certain cancer cell lines, suggesting the therapeutic potential of such compounds (Liu, J., Zhao, J., & Lu, J., 2020).

Antioxidant Properties

Research into the antioxidant properties of pyrimidine derivatives has shown promising results. Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants. The study found that one of the compounds exhibited superior antioxidant activity, highlighting the potential of these derivatives in developing new antioxidant agents (Cahyana, A., Liandi, A. R., & Zaky, M., 2020).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one. This intermediate is then reacted with phenylhydrazine in the presence of a base to form the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "1-methyluracil", "acetic anhydride", "catalyst", "phenylhydrazine", "base" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one.", "Step 2: Reaction of the intermediate with phenylhydrazine in the presence of a base to form the final product, 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |

Numéro CAS |

846065-37-0 |

Nom du produit |

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Formule moléculaire |

C22H19Cl2N5O2 |

Poids moléculaire |

456.33 |

Nom IUPAC |

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Clé InChI |

WQFUQQIPRZQGBE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2600090.png)

![N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2600091.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)

![4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one](/img/structure/B2600097.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)

![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)